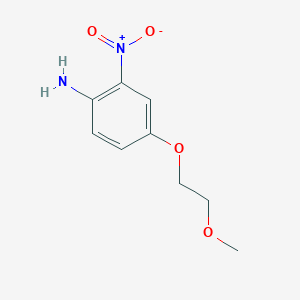
4-(2-Methoxyethoxy)-2-nitroaniline
Description
4-(2-Methoxyethoxy)-2-nitroaniline is an aromatic amine derivative with a nitro (-NO₂) group at the 2-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position of the benzene ring. This compound belongs to the nitroaniline family, which is widely studied for applications in dyes, pharmaceuticals, and nonlinear optical (NLO) materials.
Properties
CAS No. |
50982-75-7 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
MPTJDEWIZHQQHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Toxicity Data: No direct toxicity data exists for the target compound, but extrapolation from analogs suggests moderate risks due to nitro and amine functionalities.
- Material Science : The extended alkoxy chain could improve solubility in polymer matrices for NLO applications, warranting further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


